REACTION_CXSMILES
|
C(C1C=C(C#CC2C=C(C)C(C#CC3C=C(C(C)(C)C)C=C(C(C)(C)C)C=3)=CC=2C(OC)=[O:41])C=C(C(C)(C)C)C=1)(C)(C)C.[N+]([O-])(O)=O.[Br:48][C:49]1[CH:54]=[C:53]([CH3:55])[C:52]([Br:56])=[CH:51][C:50]=1[CH3:57].[OH2:58]>>[Br:48][C:49]1[CH:54]=[C:53]([CH3:55])[C:52]([Br:56])=[CH:51][C:50]=1[C:57]([OH:41])=[O:58]
|
Name
|
1,4-bis[3′,5′-di-tert-butylphenylethynyl]-5-methyl-2-methoxycarbonylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1)C(C)(C)C)C#CC1=C(C=C(C(=C1)C)C#CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C)Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Molecules of the present invention can be synthesized
|
Type
|
CUSTOM
|
Details
|
organic synthesis methods
|
Type
|
CUSTOM
|
Details
|
for synthesizing a molecule
|
Type
|
CUSTOM
|
Details
|
A detailed description of the organic synthesis
|
Type
|
CUSTOM
|
Details
|
” The organic synthesis
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)O)C=C(C(=C1)C)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |